![molecular formula C23H31NO B12578240 1H-Isoindole, 2,3-dihydro-1,1,3,3-tetramethyl-2-[(1-phenylpentyl)oxy]- CAS No. 192818-60-3](/img/structure/B12578240.png)
1H-Isoindole, 2,3-dihydro-1,1,3,3-tetramethyl-2-[(1-phenylpentyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Isoindol, 2,3-Dihydro-1,1,3,3-tetramethyl-2-[(1-Phenylpentyl)oxy]- ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Isoindol-Kern umfasst
Vorbereitungsmethoden
Die Synthese von 1H-Isoindol, 2,3-Dihydro-1,1,3,3-tetramethyl-2-[(1-Phenylpentyl)oxy]- beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg beinhaltet die Reaktion von Isoindol-Derivaten mit geeigneten Alkylierungsmitteln unter kontrollierten Bedingungen. Industrielle Produktionsverfahren können die Verwendung von Katalysatoren beinhalten, um die Reaktionswirksamkeit und Ausbeute zu verbessern.
Analyse Chemischer Reaktionen
1H-Isoindol, 2,3-Dihydro-1,1,3,3-tetramethyl-2-[(1-Phenylpentyl)oxy]- unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid durchgeführt werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zu reduzierten Formen der Verbindung führt.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden, häufig unter Verwendung von Reagenzien wie Halogenen oder Alkylierungsmitteln.
Wissenschaftliche Forschungsanwendungen
Diese Verbindung hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Baustein bei der Synthese komplexerer Moleküle und Materialien verwendet.
Medizin: Es wird derzeit erforscht, ob sie therapeutisch eingesetzt werden kann, beispielsweise als entzündungshemmendes oder Antikrebsmittel.
Industrie: Sie kann bei der Entwicklung neuer Materialien mit bestimmten Eigenschaften, wie z. B. Polymeren oder Beschichtungen, eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von 1H-Isoindol, 2,3-Dihydro-1,1,3,3-tetramethyl-2-[(1-Phenylpentyl)oxy]- beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Diese Wechselwirkungen können verschiedene biochemische Pfade modulieren und zu den beobachteten Wirkungen der Verbindung führen. Beispielsweise kann sie bestimmte Enzyme oder Rezeptoren hemmen und so zelluläre Prozesse verändern.
Wirkmechanismus
The mechanism of action of 1H-Isoindole, 2,3-dihydro-1,1,3,3-tetramethyl-2-[(1-phenylpentyl)oxy]- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, altering cellular processes.
Vergleich Mit ähnlichen Verbindungen
Zu ähnlichen Verbindungen gehören andere Isoindol-Derivate, wie z. B.:
1H-Isoindol, 2,3-Dihydro-1,1,3,3-tetramethyl-2-(Phenylmethyl): Diese Verbindung weist eine ähnliche Kernstruktur auf, unterscheidet sich jedoch in den Substituentengruppen.
1H-Isoindol-1,3(2H)-dion-Derivate:
Die Einzigartigkeit von 1H-Isoindol, 2,3-Dihydro-1,1,3,3-tetramethyl-2-[(1-Phenylpentyl)oxy]- liegt in seinen spezifischen Substituentengruppen, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
CAS-Nummer |
192818-60-3 |
|---|---|
Molekularformel |
C23H31NO |
Molekulargewicht |
337.5 g/mol |
IUPAC-Name |
1,1,3,3-tetramethyl-2-(1-phenylpentoxy)isoindole |
InChI |
InChI=1S/C23H31NO/c1-6-7-17-21(18-13-9-8-10-14-18)25-24-22(2,3)19-15-11-12-16-20(19)23(24,4)5/h8-16,21H,6-7,17H2,1-5H3 |
InChI-Schlüssel |
YCARMIRVOJCMNU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C1=CC=CC=C1)ON2C(C3=CC=CC=C3C2(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3'-O-Benzyl-3-[(benzyloxy)methyl]thymidine](/img/structure/B12578163.png)
![1-[({2-[(4-Phenylbutyl)amino]ethyl}amino)methyl]cyclohexan-1-OL](/img/structure/B12578167.png)
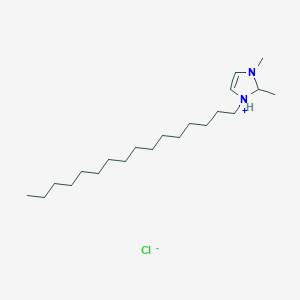
![N-[(Dodecylamino)methyl]-N'-(hydroxymethyl)urea](/img/structure/B12578170.png)
![2-[2-(2-Cyclopentyl-ethyl)-quinazolin-4-ylsulfanyl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B12578177.png)

![1,3-Dithiolo[4,5-f]benzothiazole(9CI)](/img/structure/B12578197.png)
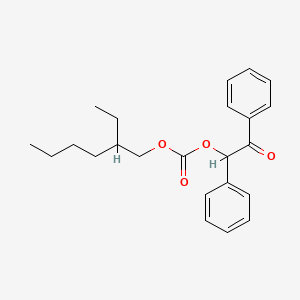

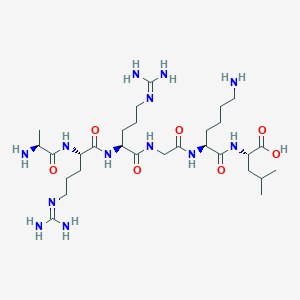
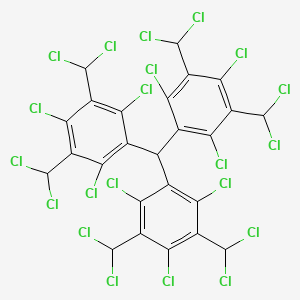
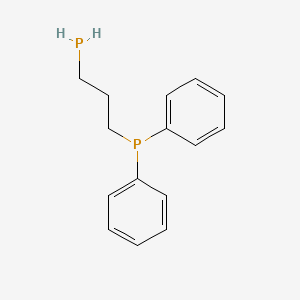
![1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]butan-2-one](/img/structure/B12578242.png)
